1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC0765857
InChI: InChI=1S/C19H17NO2/c1-21-18-10-8-14(13-19(18)22-2)7-9-17-16-6-4-3-5-15(16)11-12-20-17/h3-13H,1-2H3/b9-7-
SMILES: COC1=C(C=C(C=C1)C=CC2=NC=CC3=CC=CC=C32)OC
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol

1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline

CAS No.:

Cat. No.: VC0765857

Molecular Formula: C19H17NO2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline -

Specification

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
IUPAC Name 1-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]isoquinoline
Standard InChI InChI=1S/C19H17NO2/c1-21-18-10-8-14(13-19(18)22-2)7-9-17-16-6-4-3-5-15(16)11-12-20-17/h3-13H,1-2H3/b9-7-
Standard InChI Key YIPPOXZOZWCKNX-CLFYSBASSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\C2=NC=CC3=CC=CC=C32)OC
SMILES COC1=C(C=C(C=C1)C=CC2=NC=CC3=CC=CC=C32)OC
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=NC=CC3=CC=CC=C32)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator